(R)-1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride
Overview
Description
®-1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride is a chiral amine compound with a pyridine ring substituted at the 3-position with a methyl group. This compound is often used in the synthesis of various pharmaceuticals and as a building block in organic chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-methylpyridine.
Alkylation: The 3-methylpyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine group.
Resolution: The racemic mixture is then resolved to obtain the ®-enantiomer.
Salt Formation: Finally, the ®-1-(3-Methylpyridin-2-yl)ethanamine is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of chiral catalysts and advanced separation techniques ensures the high enantiomeric purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of ®-1-(3-Methylpyridin-2-yl)ethanamine.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
®-1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and altering biochemical pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride: The enantiomer of the compound with different stereochemistry.
2-(3-Methylpyridin-2-yl)ethanamine: A similar compound without the chiral center.
3-Methylpyridine: The parent compound without the ethanamine group.
Uniqueness
®-1-(3-Methylpyridin-2-yl)ethanamine dihydrochloride is unique due to its chiral nature, which imparts specific biological activities and interactions. Its enantiomeric purity and specific stereochemistry make it valuable in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(1R)-1-(3-methylpyridin-2-yl)ethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-4-3-5-10-8(6)7(2)9;;/h3-5,7H,9H2,1-2H3;2*1H/t7-;;/m1../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDOWTUCJMZPGO-XCUBXKJBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)[C@@H](C)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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